4-NITROBENZYL 2-(2-METHYLPHENOXY)ACETATE
Description
4-Nitrobenzyl 2-(2-methylphenoxy)acetate is an ester derivative featuring a 4-nitrobenzyl group linked to a 2-(2-methylphenoxy)acetate moiety. For example, the synthesis of 4-nitrobenzyl esters typically involves esterification between nitro-substituted benzyl alcohols and carboxylic acid derivatives, as demonstrated in the preparation of 4-nitrobenzyl 2-chloroacetate (CAS 59803-35-9) . The 2-methylphenoxy substituent may contribute to steric effects and modulate solubility or biological interactions, as seen in compounds like kresoxim-methyl, a fungicide with a similar (2-methylphenoxy)methyl group .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-12-4-2-3-5-15(12)21-11-16(18)22-10-13-6-8-14(9-7-13)17(19)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPMWWRREXSOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-nitrobenzyl alcohol with 2-(2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 4-Nitrobenzyl 2-(2-methylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl 2-(2-methylphenoxy)acetate.
Reduction: Formation of 4-nitrobenzyl alcohol and 2-(2-methylphenoxy)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl 2-(2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release active compounds that exert their effects through specific pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their properties:
Key Findings from Comparative Analysis
- Electronic Effects :
The para-nitro group in 4-nitrobenzyl derivatives (e.g., 4-nitrobenzyl 2-chloroacetate) enhances electron-withdrawing characteristics compared to ortho-nitro analogs like methyl 2-(2-nitrophenyl)acetate. This difference likely impacts reactivity in nucleophilic substitution or hydrolysis reactions . - Biological Activity: Kresoxim-methyl, which shares the (2-methylphenoxy)methyl motif, demonstrates fungicidal activity due to its methoxyimino group inhibiting mitochondrial respiration in pathogens .
- Synthetic Accessibility :
The synthesis of nitrobenzyl esters often employs pyridine or dichloromethane as solvents, with yields dependent on reaction conditions (e.g., low temperatures for stability) . Diethyl 2-(4-nitrobenzyl)malonate, with a 93% similarity score to the target compound, highlights the feasibility of introducing malonate-based branching for enhanced solubility .
Physical and Chemical Properties
- Solubility: Nitrobenzyl esters are generally lipophilic due to aromatic nitro and alkyl/aryloxy groups. Polar solvents like methanol or dichloromethane are preferred for recrystallization .
- Stability : The nitro group may confer sensitivity to light or reducing agents, necessitating storage in inert environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
